![molecular formula C12H18O2 B14634986 (1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane) CAS No. 52650-89-2](/img/structure/B14634986.png)
(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,1’S,6R,6’R)-7,7’-Dioxa-1,1’-bi(bicyclo[410]heptane) is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’S,6R,6’R)-7,7’-Dioxa-1,1’-bi(bicyclo[4.1.0]heptane) typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, where the formation of the bicyclic structure is achieved through specific reaction conditions such as temperature, pressure, and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,1’S,6R,6’R)-7,7’-Dioxa-1,1’-bi(bicyclo[4.1.0]heptane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(1S,1’S,6R,6’R)-7,7’-Dioxa-1,1’-bi(bicyclo[4.1.0]heptane) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which (1S,1’S,6R,6’R)-7,7’-Dioxa-1,1’-bi(bicyclo[4.1.0]heptane) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity and influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R,6R)-7,7-Dibromo-2-methylbicyclo[4.1.0]heptane
- Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-
Uniqueness
(1S,1’S,6R,6’R)-7,7’-Dioxa-1,1’-bi(bicyclo[4.1.0]heptane) is unique due to its dioxa-bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
52650-89-2 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
(1S,6R)-1-[(1S,6R)-7-oxabicyclo[4.1.0]heptan-1-yl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H18O2/c1-3-7-11(9(5-1)13-11)12-8-4-2-6-10(12)14-12/h9-10H,1-8H2/t9-,10-,11+,12+/m1/s1 |
Clé InChI |
QTOIROXCDXKUCP-WYUUTHIRSA-N |
SMILES isomérique |
C1CC[C@]2([C@@H](C1)O2)[C@]34CCCC[C@H]3O4 |
SMILES canonique |
C1CCC2(C(C1)O2)C34CCCCC3O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634928.png)


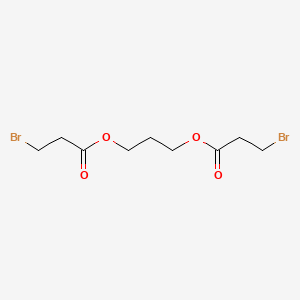
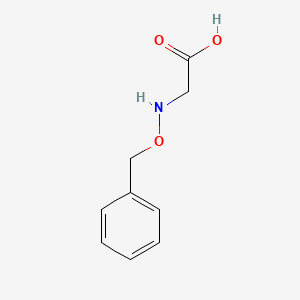
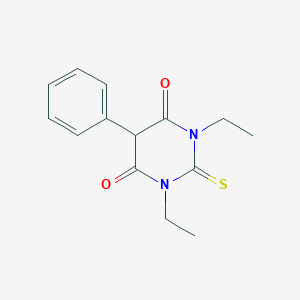
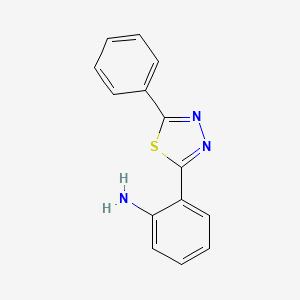
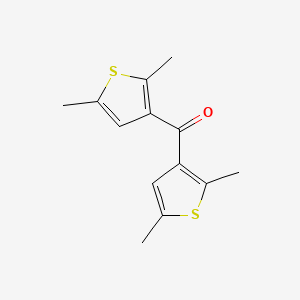
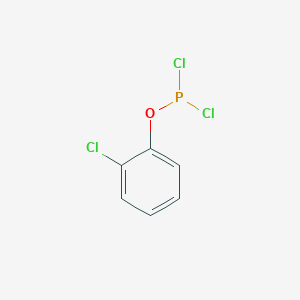
methanolate](/img/structure/B14634992.png)


![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)
